An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid
An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid (CAS No. 3183-43-5) is a functionalized cyclobutane derivative with significant potential as a building block in medicinal chemistry and organic synthesis, particularly in the construction of complex molecular scaffolds and protein degraders.[1] A thorough understanding of its physical properties is paramount for its effective handling, purification, reaction optimization, and formulation. This guide provides a comprehensive analysis of the key physicochemical and spectroscopic properties of this compound. We delve into both computed data and the standardized experimental methodologies required for its empirical validation, offering a framework for researchers to characterize this and similar molecules with high fidelity.
Molecular Identity and Core Physicochemical Parameters
The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and properties. 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is a chiral molecule possessing a strained four-membered ring, a ketone, a carboxylic acid, and a gem-dimethyl group. These features collectively dictate its physical behavior.
Table 1: Molecular Identifiers and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid | PubChem[2] |
| CAS Number | 3183-43-5 | PubChem[2], Boston Molecules[1] |
| Molecular Formula | C₇H₁₀O₃ | PubChem[2], Boston Molecules[1] |
| Molecular Weight | 142.15 g/mol | PubChem[2] |
| Appearance | Solid (predicted) | General chemical principles |
| XLogP3-AA | 0.1 | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
Causality Insight: The low XLogP3 value of 0.1 suggests a relatively balanced hydrophilic-lipophilic character, indicating potential solubility in both polar and some non-polar organic solvents.[2] The presence of a carboxylic acid group (one hydrogen bond donor) and both ketone and carboxylic acid oxygens (three hydrogen bond acceptors) facilitates intermolecular interactions, which typically results in a solid state at room temperature and a higher melting point compared to non-polar analogs.[2]
Thermal and Solubility Profile
While specific experimental data for the melting and boiling points are not widely published, we can outline the standard methodologies for their determination and predict the expected behavior based on the molecular structure.
Melting Point and Thermal Stability
The melting point is a critical indicator of purity. For a crystalline solid like 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid, a sharp melting range is expected.
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Predicted Behavior: Due to its polarity and capacity for hydrogen bonding, a melting point exceeding 100°C is anticipated. The strained cyclobutane ring may influence its thermal stability, potentially leading to decomposition at elevated temperatures.
Solubility
The dual functionality of a hydrophilic carboxylic acid and a more lipophilic dimethylcyclobutanone core suggests a nuanced solubility profile.
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Predicted Solubility: The compound is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and THF. Its solubility in water is likely limited but enhanced at higher pH due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. It is expected to have low solubility in non-polar solvents like hexanes.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is indispensable for confirming the structure and purity of the compound. Below are the predicted spectral features based on its known structure.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
|---|---|---|---|
| ¹H NMR | -COOH | > 10 ppm (broad singlet) | Acidic proton, highly deshielded. |
| -CH(COOH) | 3.0 - 3.5 ppm (triplet) | Methine proton alpha to carbonyl and gem-dimethyl group. | |
| -CH₂- | 2.8 - 3.2 ppm (doublet) | Methylene protons on the cyclobutane ring. | |
| -C(CH₃)₂ | 1.2 - 1.5 ppm (two singlets) | Diastereotopic methyl groups due to the adjacent chiral center. | |
| ¹³C NMR | -C=O (Acid) | 175 - 185 ppm | Carboxylic acid carbonyl carbon. |
| -C=O (Ketone) | > 200 ppm | Ketone carbonyl carbon, highly deshielded. | |
| -CH(COOH) | 45 - 55 ppm | Methine carbon. | |
| -C(CH₃)₂ | 40 - 50 ppm | Quaternary carbon. | |
| -CH₂- | 35 - 45 ppm | Methylene carbon. | |
| -C(CH₃)₂ | 20 - 30 ppm | Methyl carbons. | |
| IR Spectroscopy | O-H stretch (Acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad band for hydrogen-bonded carboxylic acid. |
| C=O stretch (Acid) | 1700-1725 cm⁻¹ | Carbonyl of the carboxylic acid. |
| | C=O stretch (Ketone) | 1780-1800 cm⁻¹ | Strained cyclic ketone, frequency shifted higher than acyclic ketones.[3] |
Mechanistic Insight: In IR spectroscopy, the C=O stretching frequency of the cyclobutanone is expected to be significantly higher (1780-1800 cm⁻¹) than that of a typical acyclic ketone (~1715 cm⁻¹).[3] This is a direct consequence of the increased s-character in the C-C bonds of the strained ring, which strengthens the exocyclic C=O double bond, requiring more energy to stretch.[3]
Experimental Determination Protocols
To ensure scientific rigor, computed or predicted data must be validated empirically. The following protocols describe standard procedures for characterizing the physical properties of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid.
Workflow for Physicochemical Characterization
The logical flow for a comprehensive analysis involves sequential, validated steps.
Caption: Workflow for the empirical characterization of a solid organic compound.
Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)
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Objective: To determine the precise melting point and identify any other thermal transitions.
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Methodology:
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Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample under a nitrogen atmosphere from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
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Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.
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Trustworthiness: This method is highly reproducible and provides more information than a simple melting point apparatus, including the detection of polymorphs or decomposition events.
Protocol 2: Spectroscopic Analysis via NMR
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Objective: To confirm the chemical structure and assess purity.
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Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the acidic proton will be observable) in a standard 5 mm NMR tube.
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¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the presence of a quaternary carbon, a longer relaxation delay (5-10 seconds) may be necessary to ensure its quantitative observation.
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Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.
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Self-Validation: The integration of the ¹H NMR signals should correspond to the number of protons in the predicted structure. The number of unique signals in the ¹³C NMR should match the number of non-equivalent carbons.
Conclusion
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is a valuable synthetic intermediate whose physical properties are dictated by its unique combination of functional groups and a strained ring system. This guide has provided a detailed overview of its key identifiers, computed physicochemical parameters, and predicted spectroscopic features. Crucially, it also supplies the standardized, self-validating experimental protocols necessary for researchers to empirically verify these properties, ensuring data integrity and facilitating the compound's successful application in drug discovery and development.
References
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PubChem. 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid | C7H10O3 | CID 276081. [Link]
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LookChem. Cas 23761-23-1,3-Oxocyclobutanecarboxylic acid. [Link]
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Boston Molecules. 2, 2-dimethyl-3-oxocyclobutane-1-carboxylic acid, min 97%, 500 mg. [Link]
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Al-Chemy. 23761-23-1 | 3-Oxocyclobutanecarboxylic acid. [Link]
- Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
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